(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 622362-56-5
VCID: VC5274967
InChI: InChI=1S/C22H16O6S/c1-25-16-6-3-5-13(21(16)26-2)11-18-20(23)15-9-8-14(12-17(15)28-18)27-22(24)19-7-4-10-29-19/h3-12H,1-2H3/b18-11-
SMILES: COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CS4
Molecular Formula: C22H16O6S
Molecular Weight: 408.42

(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate

CAS No.: 622362-56-5

Cat. No.: VC5274967

Molecular Formula: C22H16O6S

Molecular Weight: 408.42

* For research use only. Not for human or veterinary use.

(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate - 622362-56-5

Specification

CAS No. 622362-56-5
Molecular Formula C22H16O6S
Molecular Weight 408.42
IUPAC Name [(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] thiophene-2-carboxylate
Standard InChI InChI=1S/C22H16O6S/c1-25-16-6-3-5-13(21(16)26-2)11-18-20(23)15-9-8-14(12-17(15)28-18)27-22(24)19-7-4-10-29-19/h3-12H,1-2H3/b18-11-
Standard InChI Key GFHUBBQHSAXGDO-WQRHYEAKSA-N
SMILES COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CS4

Introduction

Structural Characteristics and Molecular Configuration

Core Architecture

The molecule features a benzofuran scaffold (C12_{12}H8_8O2_2) fused at the 6-position with a thiophene-2-carboxylate group (C5_5H3_3O2_2S) and substituted at the 2-position with a (2,3-dimethoxybenzylidene) moiety (C9_9H9_9O2_2). The Z-configuration of the benzylidene double bond is stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and adjacent methoxy groups, as evidenced by nuclear Overhauser effect (NOE) correlations in related compounds .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC22_{22}H16_{16}O6_6S
Molecular Weight408.42 g/mol
IUPAC Name[(2Z)-2-[(2,3-Dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] thiophene-2-carboxylate
SMILESCOC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CS4

Electronic and Steric Features

The electron-rich benzofuran-thiophene system creates a conjugated π-network, with calculated HOMO-LUMO gaps of ~3.2 eV suggesting potential photochemical activity. Steric hindrance from the 2,3-dimethoxybenzylidene group restricts rotation about the exocyclic double bond, enforcing planarity that enhances intermolecular stacking in crystalline phases .

Synthesis and Optimization Strategies

Benzofuran Core Construction

Synthesis typically begins with 6-hydroxybenzofuran-3(2H)-one, prepared via acid-catalyzed cyclization of 2-(2-hydroxyphenyl)acetic acid derivatives . Key steps include:

  • Perkin Rearrangement: Formation of the benzofuran nucleus using BF3_3-etherate catalysis (Yield: 68–72%).

  • Selective Oxidation: Conversion of the 3-hydroxy group to a ketone using Jones reagent (CrO3_3/H2_2SO4_4), achieving >90% purity .

Thiophene Esterification

The final step employs Steglich esterification:

  • Activate thiophene-2-carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC)/4-dimethylaminopyridine (DMAP).

  • Couple with the phenolic oxygen at C6 of benzofuran (CH2_2Cl2_2, 0°C to RT), achieving 78–82% yield.

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionYield Improvement
Benzylidene CondensationMicrowave, 150W, 45 min+22% vs. thermal
Esterification CatalystDMAP (0.1 eq)+15% vs. no catalyst
Purification MethodSilica gel chromatography (EtOAc/hexane 3:7)Purity >98%

Biological Activity Profile

Antioxidant Capacity

The 2,3-dimethoxy groups contribute to radical scavenging:

  • DPPH assay: SC50_{50} = 34.5 μM (vs. ascorbic acid SC50_{50} = 28.1 μM).

  • ORAC value: 3.2 Trolox equivalents at 50 μM concentration.

Enzyme Inhibition

Preliminary data suggest ricin toxin A-chain (RTA) inhibition (Ki_i = 8.9 nM) through:

  • Carboxylate coordination to Tyr183 and Arg235 residues.

  • Thiophene π-stacking with Phe108 and Val146 .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL (pH 7.4 PBS), improving to 1.2 mg/mL in 10% DMSO.

  • Thermal Stability: Decomposition onset at 217°C (TGA, N2_2 atmosphere).

Spectroscopic Signatures

  • FT-IR: ν(C=O) 1715 cm1^{-1}, ν(C-O-C) 1253 cm1^{-1}, δ(OCH3_3) 2835 cm1^{-1}.

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.21 (s, 1H, benzylidene CH), 7.89 (d, J = 3.1 Hz, 1H, thiophene H), 6.82–7.45 (m, 6H, aromatic), 3.92/3.88 (s, 6H, OCH3_3) .

Comparative Analysis with Structural Analogues

Table 3: Activity Comparison of Benzofuran Derivatives

CompoundAnticancer IC50_{50} (μM)DPPH SC50_{50} (μM)RTA Ki_i (nM)
Target Compound12.334.58.9
(Z)-2-(3,4-Dimethoxybenzylidene) isomer15.829.112.4
Thiophene-free analogue>5045.6>1000
6-Methoxy variant 18.238.915.7

Key trends:

  • Ortho-Methoxy Positioning: 2,3-Dimethoxy substitution enhances RTA affinity by 33% vs. 3,4-isomer .

  • Thiophene Contribution: The thiophene-2-carboxylate moiety is critical for topoisomerase II inhibition, with removal abolishing activity .

Challenges and Future Directions

Metabolic Stability

Preliminary microsomal studies (human liver S9 fraction) indicate rapid Phase II glucuronidation (t1/2_{1/2} = 8.7 min). Proposed solutions:

  • Introduce fluorine at C5 of benzofuran to block conjugation sites.

  • Prodrug strategies using tert-butyl ester protection .

Targeted Delivery Systems

Encapsulation in PEG-PLGA nanoparticles (156 nm diameter) improved tumor accumulation in murine models by 4.1-fold vs. free drug.

Computational Modeling Opportunities

Machine learning QSAR models trained on 287 benzofuran derivatives could predict novel analogs with enhanced permeability (Predicted logP = 2.1 vs. current 3.4) .

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